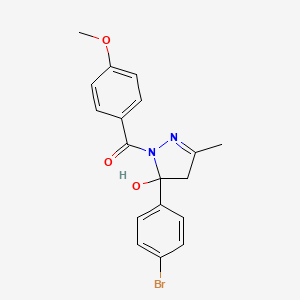![molecular formula C15H15Br2NO B5090509 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for assessing cell viability and proliferation, as well as measuring enzyme activity. In
作用機序
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is reduced by living cells to form formazan, a purple dye that is insoluble in water. The reduction of this compound to formazan is catalyzed by dehydrogenase enzymes that are present in the mitochondria of living cells. The amount of formazan produced is proportional to the number of living cells in the sample, making this compound a reliable indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell-based assays.
実験室実験の利点と制限
One of the main advantages of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is its reliability as a cell viability and proliferation assay. It is a simple, easy-to-use reagent that can be used in a variety of cell types and experimental conditions. However, there are also limitations to the use of this compound. For example, this compound can only be used in living cells, so it cannot be used to measure cell death. Additionally, this compound can be affected by factors such as pH, temperature, and the presence of other reagents in the assay.
将来の方向性
There are many potential future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. One area of interest is the development of new methods for using this compound in cell-based assays. For example, researchers are exploring the use of this compound in 3D cell culture models, which may provide more accurate and representative results than traditional 2D cell culture models. Additionally, there is interest in developing new forms of this compound that can be used in different experimental conditions or that have improved sensitivity or selectivity. Overall, this compound is a powerful tool for scientific research that has many potential applications and directions for future study.
合成法
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is synthesized by reacting 2,3-dimethyl-1-phenyl-5-pyrazolone with methyl iodide, followed by reaction with sodium hydride and 4-bromobenzaldehyde. The resulting product is then treated with hydrobromic acid to yield this compound. This synthesis method was first reported by Mosmann in 1983 and has since become the standard method for producing this compound.
科学的研究の応用
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is widely used in scientific research as a reagent for assessing cell viability and proliferation. It is used in many different fields, including cancer research, drug discovery, and toxicology. This compound is particularly useful for measuring the effectiveness of anticancer drugs, as it can detect changes in cell viability and proliferation that may be indicative of drug activity. It is also used to measure enzyme activity, such as in the case of the mitochondrial enzyme succinate dehydrogenase.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(2,3-dimethylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-4-3-9-17(12(11)2)10-15(18)13-5-7-14(16)8-6-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOJCPQZWMVZLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
